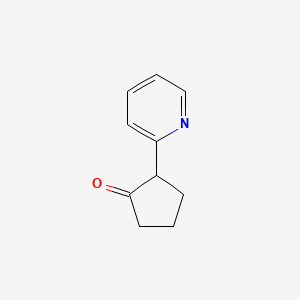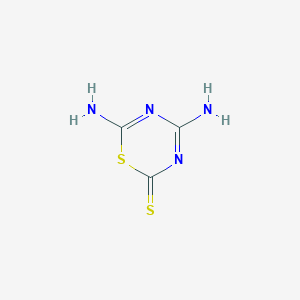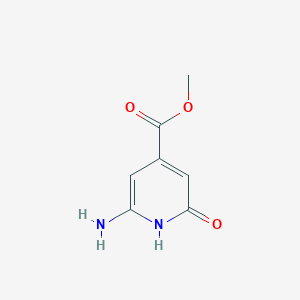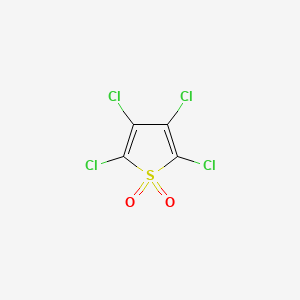![molecular formula C8H9ClN4OS B1621477 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea CAS No. 680217-45-2](/img/structure/B1621477.png)
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea is a chemical compound with the molecular formula C8H9ClN4OS. It is known for its unique structure, which includes a pyridyl group, a hydrazine moiety, and a carbothioamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and carbothioamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with potential biological activity .
Applications De Recherche Scientifique
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydrazine derivatives and pyridyl-containing molecules, such as:
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea analogs: These compounds have similar structures but may differ in specific functional groups or substituents.
Hydrazine derivatives: Compounds like hydrazinecarbothioamide and its analogs share similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
680217-45-2 |
|---|---|
Formule moléculaire |
C8H9ClN4OS |
Poids moléculaire |
244.7 g/mol |
Nom IUPAC |
1-[(6-chloropyridine-3-carbonyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C8H9ClN4OS/c1-10-8(15)13-12-7(14)5-2-3-6(9)11-4-5/h2-4H,1H3,(H,12,14)(H2,10,13,15) |
Clé InChI |
OMAVPADQOQULCW-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC(=O)C1=CN=C(C=C1)Cl |
SMILES canonique |
CNC(=S)NNC(=O)C1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [dibromo(fluoro)methyl]phosphonate](/img/structure/B1621397.png)

![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B1621402.png)









